molecular formula C10H14N2O2 B2777858 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one CAS No. 1555296-45-1

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one

Cat. No.: B2777858
CAS No.: 1555296-45-1
M. Wt: 194.234
InChI Key: BVIKNHDOERPORQ-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazin-6-one core modified with a propenoyl (acryloyl) substituent. This structure combines a partially saturated pyrrolidine ring fused with a pyrazinone moiety, with the propenoyl group likely influencing its electronic and steric properties.

Properties

IUPAC Name

2-prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)11-5-6-12-8(7-11)3-4-10(12)14/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIKNHDOERPORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Key Research Findings

Antihypertensive Agents: Pyrido-fused pyrrolopyrazinones (e.g., compounds 12 and 13 in ) demonstrate potent blood pressure reduction but minimal smooth muscle relaxation, suggesting divergent mechanisms from propenoyl derivatives .

Biological Activity

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a complex bicyclic structure characterized by a hexahydropyrrolo framework fused to a pyrazine ring. Its molecular formula is C11H12N2OC_{11}H_{12}N_2O, and it possesses several functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydropyrrolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains through mechanisms such as disruption of quorum sensing (QS) pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivityMechanism
3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-DionePseudomonas aeruginosaSignificant QS inhibitionDisruption of biofilm formation
2-Prop-2-enoyl...Staphylococcus aureusModerateCell membrane disruption

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models. This activity suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Study:
In a study examining the effects of related compounds on inflammatory markers in a murine model of arthritis, treatment with hexahydropyrrolo derivatives led to a significant reduction in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6) production.

3. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase activation.

Table 2: Anticancer Activity Observations

Cell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF720Cell cycle arrest

The biological activity of this compound can be attributed to its structural features which facilitate interactions with various biological targets:

Enzyme Inhibition

The compound has been noted for its ability to inhibit certain enzymes involved in inflammatory pathways and microbial metabolism. This inhibition may contribute to both its antimicrobial and anti-inflammatory effects.

Quorum Sensing Inhibition

As demonstrated in studies involving related compounds, inhibition of quorum sensing mechanisms can prevent biofilm formation in pathogenic bacteria. This is particularly relevant for antibiotic resistance management.

Q & A

Interpreting Computational vs. Experimental LogP Values

  • Answer : Experimental logP (octanol-water) often deviates from DFT-derived predictions due to intramolecular H-bonding. Validate via shake-flask assays with UV/Vis quantification, correcting for ionization using the Henderson-Hasselbalch equation .

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